molecular formula C7H16ClNO B1403373 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride CAS No. 1400580-54-2

3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride

Cat. No.: B1403373
CAS No.: 1400580-54-2
M. Wt: 165.66 g/mol
InChI Key: YICWGEJJNFYUEZ-UHFFFAOYSA-N
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Description

3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a white to yellow solid that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a tetrahydropyran ring substituted with two methyl groups and an amine group at the 4-position, along with a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through various methods, including acid-catalyzed cyclization of diols or the use of protecting groups to facilitate ring closure.

    Introduction of Methyl Groups: The methyl groups are introduced at the 3-position of the tetrahydropyran ring through alkylation reactions. Common reagents for this step include methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride.

    Amination: The amine group is introduced at the 4-position through nucleophilic substitution reactions. This can be achieved using ammonia or primary amines as nucleophiles.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: In the study of enzyme mechanisms and as a substrate for biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophiles. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyltetrahydro-2H-pyran-4-amine: The free base form of the compound without the hydrochloride salt.

    3,3-Dimethyltetrahydro-2H-pyran-4-ol: A related compound with a hydroxyl group instead of an amine group.

    3,3-Dimethyltetrahydro-2H-pyran-4-one: A ketone derivative of the compound.

Uniqueness

3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,3-dimethyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)5-9-4-3-6(7)8;/h6H,3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICWGEJJNFYUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCC1N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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